Amphotericin B methyl ester
Overview
Description
Amphotericin B methyl ester (AME) is a derivative of the parent compound amphotericin B, a well-known antifungal medication. AME has been studied for its potential use in treating various fungal infections, including those caused by Coccidioides immitis, Candida albicans, Cryptococcus neoformans, and Blastomyces dermatitidis. It has been reported to possess similar in vitro antifungal activity to amphotericin B but with less intrinsic toxicity in animal models . AME has also been used in the treatment of disseminated histoplasmosis with success, particularly in patients who have had adverse reactions to amphotericin B .
Synthesis Analysis
The synthesis of AME and its derivatives, such as 28-19F-AmB methyl ester and 35-deoxy this compound, involves chemical synthesis combined with the degradation of natural products. Techniques such as cross-coupling reactions and macrolactonization are employed to create these compounds. The fluorinated derivative 28-19F-AmB methyl ester, labeled at the polyene moiety, has shown antifungal activity similar to that of AmB and is expected to be a useful tool for NMR-based investigations of the ion-channel formation mechanism . A modular strategy for the synthesis of amphotericin B and its analogues has been developed, which includes an efficient gram-scale synthesis of various subunits and a novel method for coupling the mycosamine to the aglycone .
Molecular Structure Analysis
AME's molecular orientation within lipid bilayers has been studied using solid-state nuclear magnetic resonance (NMR). The results suggest that the molecular axis of AME is predominantly parallel to the normal of a lipid bilayer, supporting the barrel-stave model as a molecular assembly of AmB in membranes . This orientation is crucial for its ability to form pores across lipid bilayers, which is central to its antifungal activity.
Chemical Reactions Analysis
AME exhibits antiviral effects against enveloped viruses by binding to sterol components of the host cell membrane that become incorporated into the viral envelope. This interaction is postulated as the site of reaction with AME. The antiviral effects are dependent on AME concentration, contact time, and temperature, and are partially antagonized by the presence of serum .
Physical and Chemical Properties Analysis
AME is water-soluble, which is a significant difference from the parent compound amphotericin B. This property enhances its potential for use in various therapeutic contexts. In terms of toxicity, AME has been shown to be much less toxic than amphotericin B in acute and subacute toxicological studies in mice, rats, and dogs. It is less nephrotoxic and hepatotoxic, and its renal effects do not increase in severity with increasing dosage, suggesting an improved therapeutic ratio for the treatment of systemic mycoses . However, despite its lower toxicity, some studies have indicated that AME may be less efficacious than amphotericin B in treating certain fungal infections .
Scientific Research Applications
Augmentation in Infectivity of Viruses
Amphotericin B methyl ester has been found to significantly enhance the infectivity of SV40 virus DNA for CV-1 cells, suggesting its potential utility in augmenting cellular penetration of macromolecules and probing biological mechanisms (Borden, McBain, Martin, & Walker, 2005).
Antifungal Activity and Safety
This derivative of Amphotericin B, known for its potent antimycotic properties, has been studied for its reduced collateral damage and increased safety. Research has focused on understanding the molecular mechanisms of polyene to develop safer derivatives, such as L-histidine methyl ester of Amphotericin B (Sánchez-Peña, Ortega‐Blake, Reyes-Esparza, & Rodríguez-Fragoso, 2017); (Antillón et al., 2016).
Comparative Studies on Fungal Strains
This compound has been compared with the parent compound for its effects on different fungal strains, indicating its similar antifungal effects and lower toxicity to mammalian cells (Szlinder-Richert, Cybulska, Grzybowska, Borowski, & Prasad, 2000).
Investigation of Molecular Orientation
Solid-state nuclear magnetic resonance (NMR) studies of this compound have provided insights into its molecular orientation in hydrated lipid bilayers, supporting the barrel-stave model of its assembly in membranes, which is crucial for understanding its mechanism of antifungal activity (Yamamoto et al., 2019).
Synthesis and Molecular Mechanism
The synthesis of fluorinated and other derivatives of this compound and their comparative biophysical studies have contributed significantly to understanding the molecular mechanism of action of these compounds, including their role in forming ion channels in cell membranes (Tsuchikawa et al., 2006); (Falcón-González et al., 2017).
Interaction with Biological Cells
Research has also been focused on the interactions of this compound derivatives with different types of cells, including fungal, mammalian, and bacterial cells. These studies are critical for understanding the selective toxicity and potential therapeutic applications of these compounds (Szlinder-Richert, Cybulska, Grzybowska, Bolard, & Borowski, 2004).
Genetic Engineering for Amphotericin Derivatives
Genetic engineering techniques have been applied to produce structural variants of Amphotericin B, including its methyl ester derivatives, to investigate their mode of action and reduce cytotoxicity. This research is paving the way for the development of safer and more effective antifungal drugs (Nikodinovic, Barrow, & Chuck, 2003).
Mechanism of Action
Target of Action
The primary target of Amphotericin B and its derivatives, including the methyl ester, is ergosterol , a principal sterol in the fungal cytoplasmic membrane . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes. The high affinity of Amphotericin B for ergosterol is the basis for its selective toxicity towards fungal cells .
Mode of Action
Amphotericin B methyl ester interacts with ergosterol in the fungal cell membrane, forming transmembrane channels . This interaction is irreversible and leads to the disruption of membrane integrity . The formation of these channels alters the membrane’s permeability, allowing leakage of intracellular components . This leakage can ultimately lead to cell death .
Biochemical Pathways
The leakage of essential ions and molecules can disrupt numerous biochemical pathways, leading to cell death .
Pharmacokinetics
Studies on amphotericin b suggest that it is rapidly removed from circulation by cells of the macrophage phagocyte system . Tissue concentrations tend to be highest in the liver and spleen, with much lower levels in the kidneys and lungs . The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound and their impact on bioavailability would need further investigation.
Result of Action
The result of the action of this compound is the death of the fungal cell. The compound’s interaction with ergosterol disrupts the integrity of the fungal cell membrane, leading to leakage of intracellular components and ultimately cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature seems to play a role in the dissociation of Amphotericin B from the liposome and shift to the fungus, with the most efficient transfer occurring at body temperature . Furthermore, reactions involving Amphotericin B are often protected from light . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.
Safety and Hazards
Future Directions
The high sterol selectivity of the action of polyenes opens broad prospects for the use of polyene antifungal drugs in practical medicine and pharmacology in the treatment of invasive mycoses and the prevention of atherosclerosis . Chemical and genetic engineering transformation of the structure of polyene antibiotic molecules opens prospects for the identification and creation of new biologically active forms of the antibiotic that have a high selectivity of action in the treatment of pathogenic infections .
properties
IUPAC Name |
methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZIZEMIKKIBCA-TYVGYKFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H75NO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35375-29-2 (hydrochloride) | |
Record name | Methylamphotericin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701009331 | |
Record name | Methylamphotericin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36148-89-7 | |
Record name | Amphotericin B monomethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36148-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylamphotericin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylamphotericin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMPHOTERICIN B METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074Z98YIW3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Amphotericin B methyl ester, a semisynthetic derivative of Amphotericin B, primarily targets ergosterol, a key component of fungal cell membranes. [, , ] Similar to its parent compound, it binds to ergosterol, forming pores in the fungal cell membrane. [, , ] This disrupts membrane integrity, leading to leakage of essential cellular components and ultimately cell death. [, , ]
A: While this compound preferentially binds to ergosterol, it can also interact with cholesterol, a component of mammalian cell membranes, albeit to a lesser extent. [, , ] This interaction can cause toxicity, although it is significantly reduced compared to Amphotericin B. [, , ]
ANone: Unfortunately, the provided research abstracts do not specify the molecular formula, weight, or spectroscopic data for this compound.
ANone: The research provided focuses primarily on the antifungal and antiviral properties of this compound. There is no mention of catalytic properties or applications in these studies.
ANone: The provided abstracts do not mention the use of computational chemistry or modeling techniques to study this compound.
A: While the specific structural modifications are not detailed in the abstracts, it's suggested that the presence of the methyl ester group in this compound contributes to its reduced toxicity compared to the parent compound, Amphotericin B. [, , , ] The methyl ester group may alter the drug's interaction with mammalian cell membranes, decreasing its affinity for cholesterol and thereby reducing toxicity.
A: Yes, the addition of an N-methyl-N-D-fructosyl group to this compound, resulting in N-methyl-N-D-fructosyl this compound (MF-AME), significantly reduces toxicity while maintaining antifungal activity. [, ] This derivative shows a reduced tendency to form oligomers in aqueous solutions, potentially contributing to its lower toxicity. [, ]
A: The research mentions the use of an ascorbate salt of this compound. [, , ] This formulation might contribute to improved solubility and potentially bioavailability, but specific details are not provided in the abstracts. Additionally, liposomal formulations of this compound and its derivatives have been investigated for their potential to improve therapeutic index. []
ANone: The provided research abstracts predominantly focus on the pharmacological and toxicological aspects of this compound. Information regarding specific SHE regulations is not discussed.
A: Studies in mice have shown significant differences in the pharmacokinetics of this compound depending on the route of administration. [] Intravenous administration results in significantly higher accumulation in the lungs compared to intraperitoneal administration. [] Conversely, intraperitoneal administration leads to significantly lower excretion of radioactivity compared to intravenous administration. []
A: Based on thin-layer chromatography, radioactivity, and bioautographic analysis of urine samples from mice treated with radiolabeled this compound, no detectable de-esterification to Amphotericin B was observed, suggesting that the methyl ester form remains intact in vivo. []
A: Research in rhesus monkeys indicated that after intravenous administration, this compound achieves 7.2 to 12.2 times higher concentrations in serum and 2.5 to 7.8 times higher concentrations in urine compared to Amphotericin B. [] Additionally, this compound demonstrated a faster elimination rate from the central compartment (blood) than Amphotericin B. []
A: this compound exhibits broad-spectrum antifungal activity against various pathogenic fungi, including Candida albicans, Cryptococcus neoformans, Blastomyces dermatitidis, and Histoplasma capsulatum, but its potency is generally slightly lower than Amphotericin B. [, , , ]
A: Research investigating the antiviral activity of this compound against HIV-1 identified mutations in the cytoplasmic tail of the viral glycoprotein gp41 that confer resistance. [] These mutations are located within a highly conserved endocytosis motif, suggesting that the antiviral activity of this compound involves interference with viral entry. []
ANone: The provided abstracts do not mention specific instances of cross-resistance between this compound and other antifungal agents.
A: While generally considered less toxic than Amphotericin B, this compound can still induce toxicity in animal models. [, , ] Studies in dogs and rats have shown that this compound is less nephrotoxic than Amphotericin B, although it can still cause mild, transient increases in serum urea nitrogen and creatinine levels. [, ]
A: A study reported a high incidence of leukoencephalopathy (brain white matter disease) in patients treated with this compound for various fungal infections. [] The severity of neurologic dysfunction and white matter degeneration correlated with the cumulative dose of this compound administered. [] This finding underscores the need for further research and careful consideration of potential neurotoxic effects associated with this compound use.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.